molecular formula C22H18Cl2N4O B12037652 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12037652
M. Wt: 425.3 g/mol
InChI Key: MBAVVYLUZIOYTO-UHFFFAOYSA-N
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Description

6-Amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 2,4-dichlorophenyl group at position 4, a phenyl group at position 1, and a propyl chain at position 3. Its structural complexity and functional groups (e.g., nitrile, amino) make it a candidate for diverse applications, including medicinal chemistry and materials science. This article compares its physicochemical properties, synthetic routes, and biological relevance with structurally related compounds.

Properties

Molecular Formula

C22H18Cl2N4O

Molecular Weight

425.3 g/mol

IUPAC Name

6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H18Cl2N4O/c1-2-6-18-20-19(15-10-9-13(23)11-17(15)24)16(12-25)21(26)29-22(20)28(27-18)14-7-4-3-5-8-14/h3-5,7-11,19H,2,6,26H2,1H3

InChI Key

MBAVVYLUZIOYTO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, which aligns with green chemistry principles .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), has been reported to enhance the reaction efficiency and yield . The process is designed to be environmentally friendly, with minimal use of toxic solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyranopyrazole derivatives differ primarily in substituents at positions 1, 3, and 4 of the core scaffold. Key analogs and their substituents include:

Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) Key References
Target Compound Phenyl Propyl 2,4-Dichlorophenyl
6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Phenyl Methyl 2,4-Dichlorophenyl
6-Amino-4-(2,4-dimethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10m) H Propyl 2,4-Dimethylphenyl
6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10n) H Propyl 4-Chlorophenyl
6-Amino-4-(3,4-dichlorophenyl)-3-(4-fluorobenzyloxy)phenyl-analog (S)-25 - Complex substituent 3,4-Dichlorophenyl

Key Observations :

  • Propyl vs.
  • Chlorophenyl Substitutions : Electron-withdrawing Cl groups (e.g., 2,4-dichloro in the target compound vs. 4-chloro in 10n) increase molecular polarity and influence binding interactions in enzymatic assays .

Physicochemical Properties

Melting Points and Spectral Data:
Compound Melting Point (°C) IR (C≡N Stretch, cm⁻¹) $ ^1H $ NMR (Key Signals) Molecular Weight
Target Compound Not reported ~2189 (estimated) δ 5.45 (s, 1H, CHAr), 7.00–7.50 (m, 10H, ArH) 414.30
6-Amino-4-(4-nitrophenyl)-3-methyl analog (5d) 194–195 2187 δ 2.20 (s, 3H, CH3) 337.33
6-Amino-4-(4-chlorophenyl)-3-methyl analog (5f) 232–233 2189 δ 2.14 (s, 3H, CH3) 326.76
6-Amino-4-(4-bromophenyl)-3-methyl analog Not reported 2189 δ 7.64–7.62 (m, aromatic H) 371.22

Key Observations :

  • Higher melting points correlate with electron-withdrawing substituents (e.g., nitro, chloro) due to increased intermolecular interactions .
  • The nitrile group’s IR stretch (~2189 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions .

Key Observations :

  • Substituent steric hindrance (e.g., 2,4-dichlorophenyl) may reduce yields, as seen in the 39% yield for the methyl analog .
  • Propyl-containing analogs (e.g., 10m) achieve higher yields (80%), suggesting favorable reaction kinetics for alkyl chains .

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